molecular formula C48H94N2O5 B13367627 Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate

Cat. No.: B13367627
M. Wt: 779.3 g/mol
InChI Key: FUWVGCZEFFKTKE-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate is a complex organic compound. It is characterized by a long hydrocarbon chain and multiple functional groups, including ester, amide, and ether groups. This compound is likely to be used in specialized applications due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate would involve multiple steps:

    Formation of the Ester Group: This could be achieved by reacting heptadecan-9-ol with octanoic acid in the presence of a catalyst like sulfuric acid.

    Amide Formation: The propionamidopropyl group can be introduced by reacting the intermediate with propionyl chloride and a suitable amine.

    Ether Formation: The nonyloxy group can be introduced through a Williamson ether synthesis, involving the reaction of a nonyl halide with an alcohol.

Industrial Production Methods

Industrial production would likely involve:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the ester and ether linkages.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: New esters, ethers.

Scientific Research Applications

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying lipid interactions due to its long hydrocarbon chain.

    Medicine: Possible applications in drug delivery systems, leveraging its amphiphilic nature.

    Industry: Use in the formulation of specialized lubricants or surfactants.

Mechanism of Action

The mechanism of action would depend on its application:

    Molecular Targets: Could interact with lipid membranes or proteins.

    Pathways Involved: May involve hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: Similar long hydrocarbon chain but different functional groups.

    Stearic Acid: Another long-chain fatty acid with different reactivity.

    Polyethylene Glycol Esters: Similar ester functionality but different chain lengths and properties.

Properties

Molecular Formula

C48H94N2O5

Molecular Weight

779.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(propanoylamino)propyl]amino]octanoate

InChI

InChI=1S/C48H94N2O5/c1-5-9-12-15-18-27-34-44-54-47(52)38-30-23-19-25-32-41-50(43-35-40-49-46(51)8-4)42-33-26-20-24-31-39-48(53)55-45(36-28-21-16-13-10-6-2)37-29-22-17-14-11-7-3/h45H,5-44H2,1-4H3,(H,49,51)

InChI Key

FUWVGCZEFFKTKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)CC

Origin of Product

United States

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